![molecular formula C17H22Cl3N3O3S B11983882 2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid](/img/structure/B11983882.png)
2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, a heptanoylamino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Trichloroethyl Intermediate: This step involves the reaction of trichloroacetaldehyde with an appropriate amine to form the trichloroethyl intermediate.
Amidation: The trichloroethyl intermediate is then reacted with heptanoic acid or its derivatives to form the heptanoylamino group.
Coupling with Benzoic Acid: The final step involves coupling the heptanoylamino-trichloroethyl intermediate with benzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, while the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[({[2,2,2-Trichloro-1-(propionylamino)ethyl]amino}carbothioyl)amino]benzoic acid
- 2-[({[2,2,2-Trichloro-1-(pentanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid
- 2-[({[2,2,2-Trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid
Uniqueness
The uniqueness of 2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid lies in its specific heptanoylamino group, which imparts distinct physicochemical properties and biological activities compared to its analogs with shorter or longer acyl chains.
Properties
Molecular Formula |
C17H22Cl3N3O3S |
---|---|
Molecular Weight |
454.8 g/mol |
IUPAC Name |
2-[[2,2,2-trichloro-1-(heptanoylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H22Cl3N3O3S/c1-2-3-4-5-10-13(24)22-15(17(18,19)20)23-16(27)21-12-9-7-6-8-11(12)14(25)26/h6-9,15H,2-5,10H2,1H3,(H,22,24)(H,25,26)(H2,21,23,27) |
InChI Key |
VXDWKAWBLKKJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.